molecular formula C23H29BrN2O3 B2778512 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1107550-46-8

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2778512
CAS No.: 1107550-46-8
M. Wt: 461.4
InChI Key: VPGKFAFFZTYXMS-UHFFFAOYSA-M
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Description

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C23H29BrN2O3 and its molecular weight is 461.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their analogues were synthesized through a reaction involving aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines and 1-biphenyl-4-yl-2-bromoethanone. Among the compounds synthesized, five derivatives displayed notable in vitro antimicrobial activity, particularly against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, indicating potential applications in developing new antimicrobial agents (Demchenko et al., 2020).

Azepine Derivatives Synthesis

The synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines involved the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole and subsequent treatment with a base, resulting in 7,9-diaryl-5-methyl5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides. This reaction pathway showcases the versatility of azepine derivatives in synthesizing structurally diverse heterocyclic compounds (Potikha et al., 2011).

Antifungal and Antibacterial Quaternary Salts

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized, displaying significant antibacterial and antifungal activity. The study highlights the potential of these compounds in developing new antimicrobial agents, with one compound showing broad activity spectrum against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating their promise in medical applications (Demchenko et al., 2021).

Antiviral Activity of Azepine Derivatives

The antiviral activity of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives was explored, revealing significant efficacy against Flu A H1N1 California/07/2009 virus. This research opens avenues for the development of new antiviral drugs, showcasing the potential of azepine derivatives in combating viral infections (Demchenko et al., 2019).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O3.BrH/c1-17-8-7-9-19(14-17)24-16-23(26,25-13-6-4-5-10-22(24)25)18-11-12-20(27-2)21(15-18)28-3;/h7-9,11-12,14-15,26H,4-6,10,13,16H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKFAFFZTYXMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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